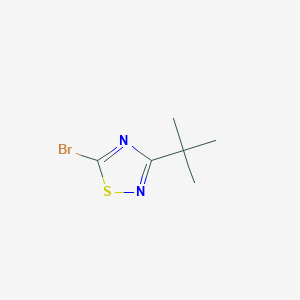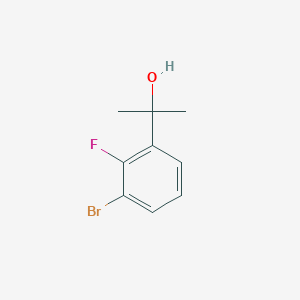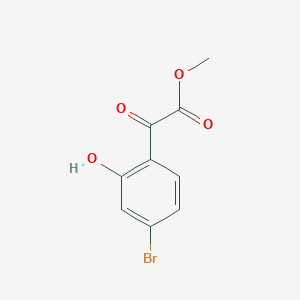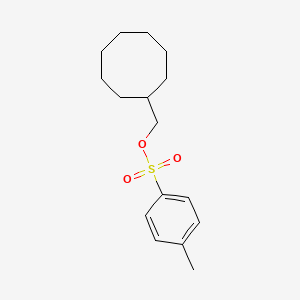
Cyclooctylmethyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters It is characterized by a cyclooctylmethyl group attached to a 4-methylbenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of cyclooctylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclooctylmethanol+4-Methylbenzenesulfonyl chloride→Cyclooctylmethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclooctylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclooctylmethyl 4-methylbenzene-1-sulfinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclooctylmethyl 4-methylbenzene-1-sulfonic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate, in an aqueous or organic solvent.
Major Products
Substitution: Cyclooctylmethyl derivatives with different functional groups.
Reduction: Cyclooctylmethyl 4-methylbenzene-1-sulfinate.
Oxidation: Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid.
Scientific Research Applications
Cyclooctylmethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooctylmethyl 4-methylbenzene-1-sulfonate depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its sulfonate group. This interaction can lead to changes in the activity of the target molecule, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Cyclooctylmethyl 4-methylbenzene-1-sulfinate
- Cyclooctylmethyl 4-methylbenzene-1-sulfonic acid
- Cyclooctylmethyl 4-methylbenzene-1-sulfonamide
Uniqueness
Cyclooctylmethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cyclooctylmethyl group and a 4-methylbenzene-1-sulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C16H24O3S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
cyclooctylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3 |
InChI Key |
QMVSMWPMVKWHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


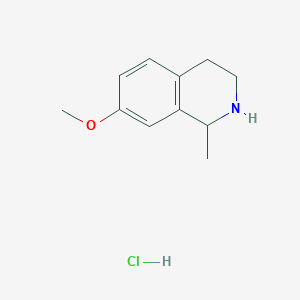
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

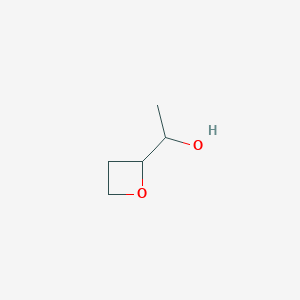
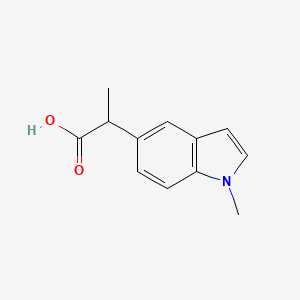
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
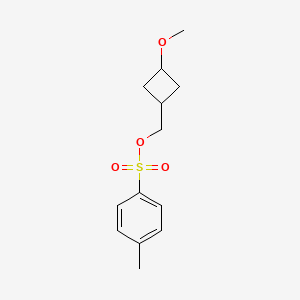

![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)

![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
